molecular formula C15H13FO4 B6405582 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261980-64-6

3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6405582
CAS RN: 1261980-64-6
M. Wt: 276.26 g/mol
InChI Key: QQHYNRATBOSKAP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid (3-DMPFBA) is an organic compound with the molecular formula C9H9FO2. It is a colorless solid that is used in a variety of scientific research applications. 3-DMPFBA is a versatile reagent, and its reactivity is dependent on its environment. It is soluble in water and alcohols and is stable under most conditions.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent probes and as a ligand in coordination chemistry.

Mechanism of Action

3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is an electrophilic reagent, meaning it can react with nucleophiles such as amines and alcohols. The reaction proceeds through an SN2 mechanism, where the nucleophile displaces the leaving group (fluoride) from the carbon atom in the benzoyl group. The reaction is reversible and can be driven to completion by the addition of a base.
Biochemical and Physiological Effects
3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is not known to have any physiological or biochemical effects in humans. It is considered to be non-toxic and non-irritating to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% in lab experiments is its low cost and availability. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of using 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is its instability in the presence of strong acids and bases.

Future Directions

In the future, 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% could be used to synthesize a variety of organic compounds and pharmaceuticals. It could also be used in the synthesis of fluorescent probes and as a ligand in coordination chemistry. Additionally, 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% could be used in the synthesis of polymers, in the development of new catalysts, and in the synthesis of new materials. Finally, 3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% could be used to study the mechanism of action of various enzymes and to develop new drugs and drug delivery systems.

Synthesis Methods

3-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde and 4-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The reaction mixture is then stirred for 1-2 hours before it is cooled to room temperature. The crude product is then purified by column chromatography or recrystallization to yield the desired product.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)12(8-10)11-7-9(15(17)18)3-5-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHYNRATBOSKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690821
Record name 6-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-64-6
Record name 6-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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